molecular formula C12H20N2 B2482326 Pentamethylphenylmethyl-hydrazine CAS No. 887596-03-4

Pentamethylphenylmethyl-hydrazine

Cat. No.: B2482326
CAS No.: 887596-03-4
M. Wt: 192.306
InChI Key: UBXJUPRAABUBQC-UHFFFAOYSA-N
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Description

Pentamethylphenylmethyl-hydrazine (C₁₂H₂₀N₂) is a substituted hydrazine derivative featuring a phenyl ring with five methyl groups and a methyl-hydrazine moiety. The pentamethyl substitution likely enhances lipophilicity and steric bulk, influencing reactivity, solubility, and pharmacological properties compared to simpler hydrazines.

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-7-8(2)10(4)12(6-14-13)11(5)9(7)3/h14H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXJUPRAABUBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CNN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylphenylmethyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of pentamethylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Pentamethylphenylmethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Substituted hydrazines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pentamethylphenylmethyl-hydrazine has been investigated for its potential therapeutic applications, particularly in oncology. Research indicates that hydrazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

  • Mechanism of Action : The compound is believed to interact with cellular pathways that regulate apoptosis and cell proliferation. Studies have shown that hydrazine derivatives can induce oxidative stress in cancer cells, leading to cell death.
  • Case Studies :
    • In vitro studies demonstrated that this compound derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings suggest a promising avenue for developing new anticancer agents based on this structure.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles.

Synthesis of Hydrazones

  • Reactivity : The compound can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Applications : Hydrazones derived from this compound have been used to synthesize a variety of biologically active compounds, including pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound has potential applications in the development of new materials with specific properties.

Polymer Chemistry

  • Use as a Crosslinking Agent : The compound can be utilized as a crosslinking agent in the production of polymers, enhancing their mechanical properties and thermal stability.
  • Case Studies : Research has indicated that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Organic SynthesisFormation of hydrazonesKey intermediate for biologically active compounds
Materials ScienceCrosslinking agent for polymersImproves mechanical properties

Mechanism of Action

The mechanism of action of pentamethylphenylmethyl-hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Pentamethylphenylmethyl-hydrazine with related hydrazine derivatives:

Compound Substituents Molecular Weight (g/mol) Solubility (Inferred) LogP (Predicted)
This compound Phenyl with 5 methyl groups + CH₂NHNH₂ 192.3 Low (lipophilic) ~3.8
Phenylhydrazine Phenyl + NHNH₂ 108.1 Moderate in polar solvents 1.2
4-Methoxyphenylhydrazine HCl 4-OCH₃ + NHNH₂·HCl 174.6 High (hydrochloride salt) 0.9 (free base)
β-Phenylethylhydrazine Phenyl-CH₂CH₂-NHNH₂ 150.2 Moderate 1.8

Key Observations :

  • Lipophilicity : The pentamethyl substitution increases LogP significantly compared to phenylhydrazine or methoxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Steric Effects : The bulky pentamethyl group may hinder nucleophilic reactions, such as hydrazone formation, compared to unsubstituted phenylhydrazine ().

Pharmacological and Biochemical Activities

Hydrazine derivatives exhibit diverse biological activities, often modulated by substituents:

  • β-Phenylethylhydrazine: Demonstrates cardiovascular activity, acting as a monoamine oxidase (MAO) inhibitor ().
  • 4-Methoxyphenylhydrazine HCl : Used in pharmaceutical intermediates; the methoxy group may enhance metabolic stability ().
  • However, increased lipophilicity may alter tissue distribution and toxicity profiles .

Stability and Reactivity

  • Hydrazone Formation : Phenylhydrazine readily forms hydrazones with ketones (). In contrast, this compound’s bulky structure may slow such reactions, requiring prolonged reaction times or catalysts.
  • Oxidative Stability : Methyl groups may stabilize the phenyl ring against oxidation compared to halogenated analogs like [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine ().

Biological Activity

Pentamethylphenylmethyl-hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, like many hydrazones, exhibits a range of pharmacological properties that can be significant in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound, with the chemical formula C12H20N2C_{12}H_{20}N_2, features a hydrazine functional group which is characterized by the presence of the -NH-NH- linkage. This structural motif is known for its reactivity and ability to form various derivatives, which can enhance biological activity.

Biological Activities

Hydrazone derivatives, including this compound, have been reported to possess a wide array of biological activities:

  • Antimicrobial Activity : Several studies indicate that hydrazone derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has highlighted the potential of hydrazone derivatives in cancer therapy. Compounds have demonstrated cytotoxic effects against different cancer cell lines, with some showing IC50 values in the low micromolar range . For example, derivatives have been synthesized that exhibit potent activity against breast cancer cell lines such as MDA-MB 231 and MCF-7 .
  • Antioxidant Activity : The antioxidant properties of hydrazones are also noteworthy. Studies have shown that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory activities, demonstrating the ability to inhibit pro-inflammatory cytokines in vitro .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of hydrazone derivatives and assessed their antimicrobial activity. Compounds were tested against a panel of bacteria and fungi, revealing that certain substitutions on the hydrazone structure significantly enhanced their efficacy .
  • Cytotoxicity Against Cancer Cells : In another investigation, a group of researchers synthesized this compound analogs and tested them against various cancer cell lines. The results indicated promising anticancer activity with specific structural modifications leading to improved potency .
  • Antioxidant Screening : In a comparative study on antioxidant activity, several hydrazone derivatives were evaluated using DPPH radical scavenging assays. The results showed that certain compounds exhibited strong antioxidant capabilities, suggesting their potential use in preventing oxidative damage .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest Organisms/Cell LinesFindingsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerMDA-MB 231, HepG2IC50 values between 4-17 µM
AntioxidantDPPH assayHigh radical scavenging activity
Anti-inflammatoryCytokine assaysInhibition of TNF-alpha production

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